molecular formula C7H6N2O2 B7451648 3-amino-5H,7H-furo[3,4-b]pyridin-7-one

3-amino-5H,7H-furo[3,4-b]pyridin-7-one

Cat. No.: B7451648
M. Wt: 150.13 g/mol
InChI Key: WRAGTTXDBQMDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This versatile molecule has wide-ranging applications, including drug discovery, medicinal chemistry, and the development of new materials.

Preparation Methods

The synthesis of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and consistency in product quality .

Chemical Reactions Analysis

3-amino-5H,7H-furo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-5H,7H-furo[3,4-b]pyridin-7-one has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-amino-5H,7H-furo[3,4-b]pyridin-7-one can be compared with other similar compounds, such as:

    3-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core but differ in their substitution patterns and biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activities.

Properties

IUPAC Name

3-amino-5H-furo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-5-1-4-3-11-7(10)6(4)9-2-5/h1-2H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGTTXDBQMDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Reactant of Route 3
3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Reactant of Route 4
3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Reactant of Route 5
3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Reactant of Route 6
3-amino-5H,7H-furo[3,4-b]pyridin-7-one

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